

Application Notes and Protocols for Genotyping CDK4-R24C Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDK4-R24C

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This document provides detailed application notes and protocols for the genotyping of **CDK4-R24C** mice, a critical model for studying melanoma and other cancers. The protocols outlined below cover genomic DNA extraction from mouse tissue and the subsequent Polymerase Chain Reaction (PCR) analysis to determine the genotype of the animals.

Overview

The **CDK4-R24C** knock-in mouse model harbors a single nucleotide polymorphism (SNP) in the Cdk4 gene, resulting in an arginine to cysteine substitution at codon 24. This mutation renders the CDK4 protein resistant to inhibition by p16INK4a, leading to increased cell proliferation and a predisposition to tumor development, particularly melanoma.^{[1][2]} Accurate genotyping is essential for maintaining mouse colonies and for the correct interpretation of experimental results.

The recommended method for genotyping **CDK4-R24C** mice involves PCR amplification of the genomic region containing the mutation, followed by analysis to differentiate the wild-type and mutant alleles. While the primer pair mCdk4-14 and mCdk4-15 has been used to amplify this region for sequencing, a standard two-primer PCR will not differentiate the alleles by product size on a gel due to the nature of the single nucleotide change.^[3] Therefore, a three-primer allele-specific PCR (AS-PCR) is a robust method to distinguish between wild-type (+/+), heterozygous (+/R24C), and homozygous (R24C/R24C) genotypes in a single reaction.

Genotyping Primers and Expected PCR Products

For a reliable single-reaction genotyping assay, a three-primer allele-specific PCR approach is recommended. This typically includes a common forward or reverse primer and two allele-specific primers that differ at their 3'-end to specifically amplify either the wild-type or the mutant allele.

Table 1: Recommended Genotyping Primers for **CDK4-R24C** Mice

Primer Name	Sequence (5' to 3')	Purpose
Common Primer	(To be designed based on flanking sequence)	Binds to a common region
Wild-Type Primer	(To be designed with 3' end matching WT)	Specific to Wild-Type allele
Mutant Primer	(To be designed with 3' end matching R24C)	Specific to R24C allele

Note: While the primer pair mCdk4-14 (5'-GCG TCG CTG GCT GAT TAT GGA AGG T-3') and mCdk4-15 (5'-CCT TAC GGG TCC TAT TGT CCT CTC C-3') has been used to amplify the region for sequencing, they are not suitable for allele differentiation by size in a standard PCR. [3] Designing an allele-specific assay as described above is the recommended approach for routine genotyping.

Table 2: Expected PCR Product Sizes for Allele-Specific PCR

Genotype	Expected Band Sizes (bp)
Wild-Type (+/ +)	(Size of WT product), (Size of control band)
Heterozygous (+/R24C)	(Size of WT product), (Size of Mutant product), (Size of control band)
Homozygous (R24C/R24C)	(Size of Mutant product), (Size of control band)

Note: The exact sizes of the PCR products will depend on the specific design of the allele-specific primers. A control band from a separate housekeeping gene or a larger product from the common and one of the allele-specific primers is often included to verify PCR success.

Experimental Protocols

Genomic DNA Extraction from Mouse Tail Snips

This protocol provides a rapid and efficient method for extracting PCR-quality genomic DNA from mouse tail biopsies.

Materials:

- Mouse tail snip (1-2 mm)
- Lysis Buffer: 50 mM NaOH
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0
- Microcentrifuge tubes, 1.5 ml or PCR tubes
- Heating block or thermocycler
- Vortexer
- Microcentrifuge

Procedure:

- Place a 1-2 mm mouse tail snip into a labeled microcentrifuge tube.
- Add 100 μ l of 50 mM NaOH to each tube.
- Incubate the samples at 95°C for 30-60 minutes in a heating block or thermocycler.
- Vortex the tubes vigorously for 10 seconds.
- Add 10 μ l of 1 M Tris-HCl, pH 8.0 to neutralize the lysate.

- Vortex again to mix thoroughly.
- Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the tissue debris.
- The supernatant contains the genomic DNA. Carefully transfer the supernatant to a new, clean tube.
- The DNA is now ready for use in PCR. For long-term storage, keep the DNA at -20°C.

PCR Protocol for Genotyping

This protocol is for a standard allele-specific PCR reaction. Optimization of annealing temperature and cycle numbers may be necessary depending on the specific primers designed.

Table 3: PCR Reaction Mixture

Component	Volume (for 25 μ l reaction)	Final Concentration
2x PCR Master Mix	12.5 μ l	1x
Common Primer (10 μ M)	1.0 μ l	0.4 μ M
Wild-Type Primer (10 μ M)	1.0 μ l	0.4 μ M
Mutant Primer (10 μ M)	1.0 μ l	0.4 μ M
Genomic DNA	1-2 μ l	~50-100 ng
Nuclease-free water	Up to 25 μ l	-

Table 4: Thermocycler Conditions

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	
Annealing	58-65*	30 seconds	35
Extension	72	1 minute/ kb	
Final Extension	72	5 minutes	1
Hold	4	Indefinite	-

The annealing temperature should be optimized based on the melting temperature (Tm) of the designed primers.

Agarose Gel Electrophoresis

The PCR products are resolved by size using standard agarose gel electrophoresis.

Materials:

- Agarose
- 1x TAE or TBE buffer
- DNA loading dye
- DNA ladder
- Gel electrophoresis system
- UV transilluminator

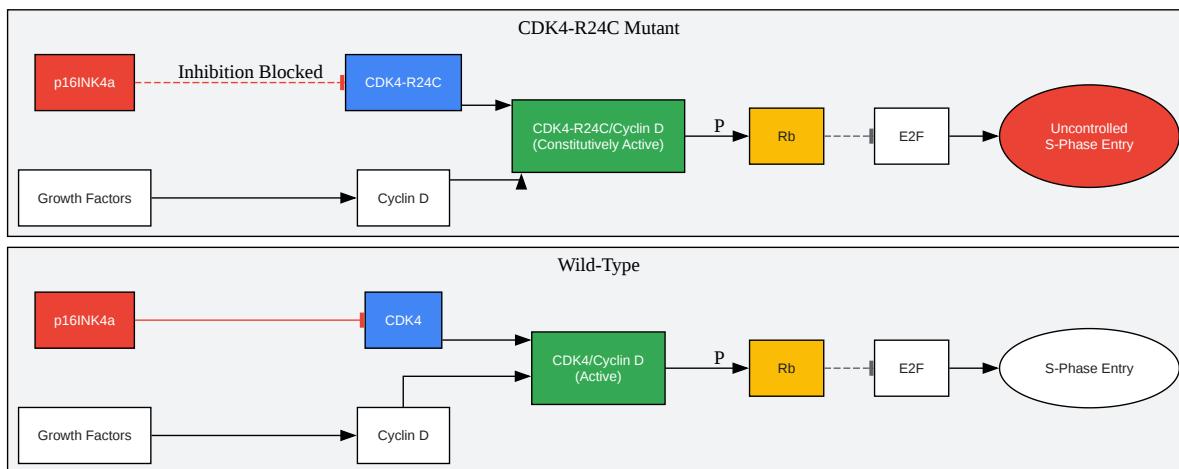
Procedure:

- Prepare a 1.5-2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or a safer alternative).

- Mix 5-10 μ l of the PCR product with 1-2 μ l of DNA loading dye.
- Load the samples and a DNA ladder into the wells of the gel.
- Run the gel at 100-120 V until the dye front has migrated an adequate distance.
- Visualize the DNA bands under UV light and document the results.
- Determine the genotype of each mouse by comparing the band pattern to the expected product sizes (see Table 2).

Signaling Pathways and Experimental Workflows

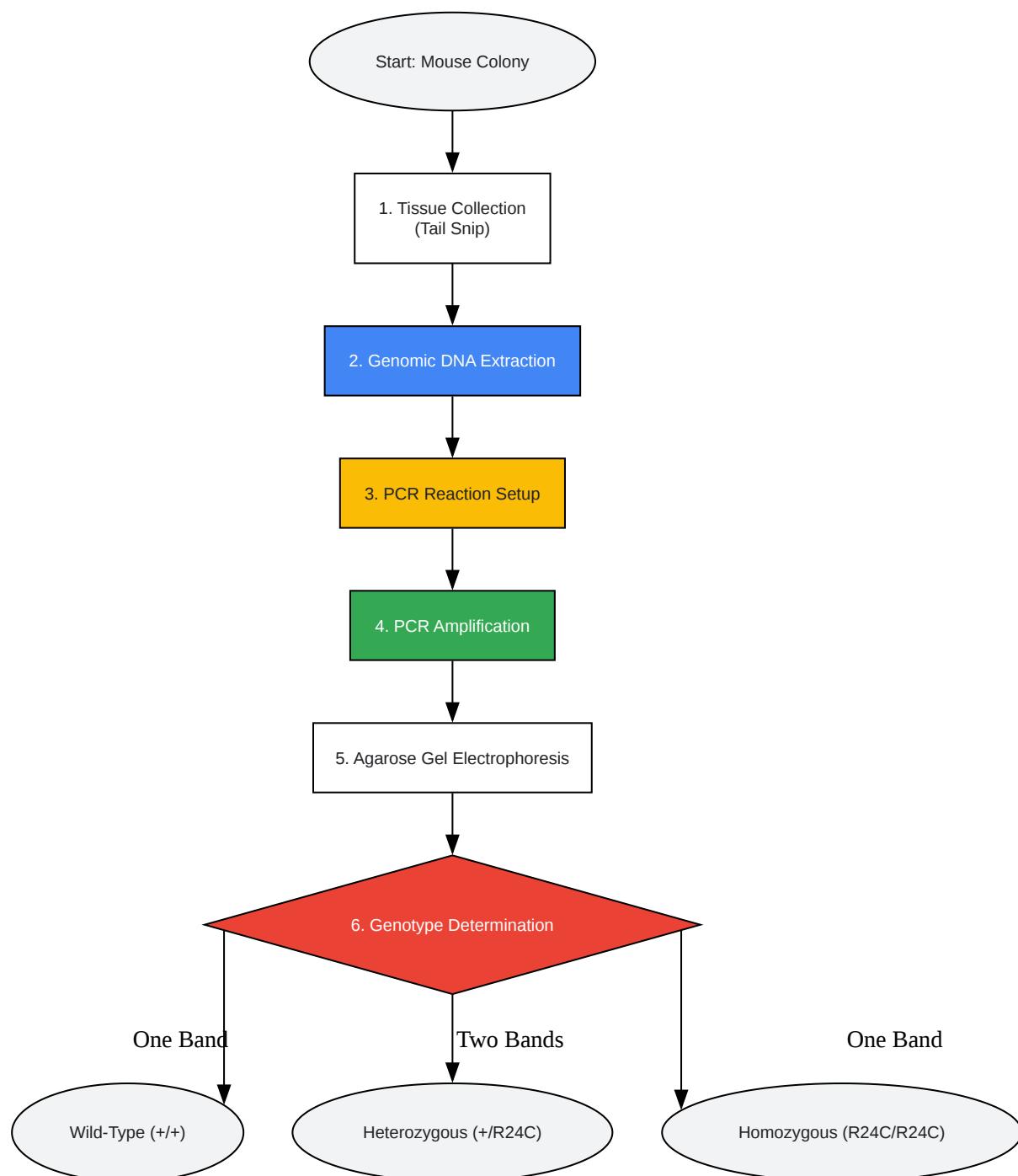
The **CDK4-R24C** mutation impacts the G1-S phase transition of the cell cycle. The following diagram illustrates the canonical CDK4/Rb signaling pathway and the effect of the R24C mutation.



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Caption: CDK4/Rb Signaling Pathway: Wild-Type vs. R24C Mutant.

The following diagram illustrates the experimental workflow for genotyping **CDK4-R24C** mice.

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Caption: Experimental Workflow for **CDK4-R24C** Mouse Genotyping.

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References

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